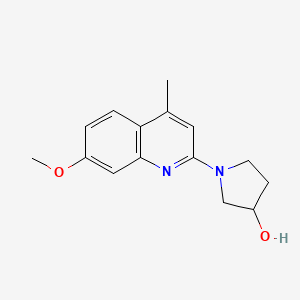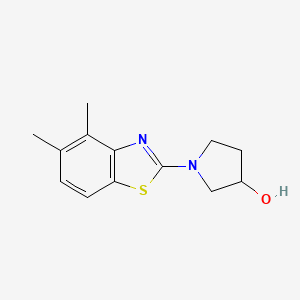
1-(7-methoxy-4-methylquinolin-2-yl)pyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(7-Methoxy-4-methylquinolin-2-yl)pyrrolidin-3-ol, also known as MMQP, is a synthetically produced quinoline derivative that has been studied for its potential applications in scientific research. MMQP is a relatively new compound and has been studied for its biochemical and physiological effects.
科学研究应用
1-(7-methoxy-4-methylquinolin-2-yl)pyrrolidin-3-ol has been studied for its potential applications in scientific research. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been studied for its ability to inhibit the enzyme lipoxygenase, which is involved in the metabolism of fatty acids. Additionally, this compound has been studied for its potential to inhibit the enzyme tyrosinase, which is involved in the production of melanin.
作用机制
1-(7-methoxy-4-methylquinolin-2-yl)pyrrolidin-3-ol has been found to act as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in the transmission of signals between neurons. This compound binds to the active site of the enzyme, preventing it from breaking down acetylcholine. Additionally, this compound has been found to inhibit the enzyme lipoxygenase, which is involved in the metabolism of fatty acids. This compound binds to the active site of the enzyme, preventing it from breaking down fatty acids. Finally, this compound has been found to inhibit the enzyme tyrosinase, which is involved in the production of melanin. This compound binds to the active site of the enzyme, preventing it from producing melanin.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, resulting in increased levels of acetylcholine in the brain. This can result in increased alertness and improved cognitive performance. Additionally, this compound has been found to inhibit the enzyme lipoxygenase, resulting in decreased levels of fatty acids in the body. This can result in decreased inflammation and improved cardiovascular health. Finally, this compound has been found to inhibit the enzyme tyrosinase, resulting in decreased levels of melanin in the skin. This can result in decreased pigmentation and improved skin tone.
实验室实验的优点和局限性
1-(7-methoxy-4-methylquinolin-2-yl)pyrrolidin-3-ol has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and is available in a wide range of concentrations. Additionally, this compound is relatively stable and can be stored at room temperature. However, this compound is toxic and should be handled with caution. Additionally, it is not soluble in water and should be dissolved in an appropriate solvent prior to use.
未来方向
The potential future directions of 1-(7-methoxy-4-methylquinolin-2-yl)pyrrolidin-3-ol research include further study of its biochemical and physiological effects. Additionally, this compound could be studied for its potential applications in drug development, as an inhibitor of enzymes involved in the metabolism of drugs. Additionally, this compound could be studied for its potential applications in cosmetic products, as an inhibitor of tyrosinase and other enzymes involved in the production of pigments. Finally, this compound could be studied for its potential applications in agriculture, as an inhibitor of enzymes involved in the metabolism of plant hormones.
合成方法
1-(7-methoxy-4-methylquinolin-2-yl)pyrrolidin-3-ol is synthesized through a reaction between 7-methoxy-4-methylquinoline and pyrrolidine. The reaction is catalyzed by a base, such as sodium hydroxide, and takes place at a temperature of 80-90°C. The reaction yields this compound in a yield of around 80%.
属性
IUPAC Name |
1-(7-methoxy-4-methylquinolin-2-yl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10-7-15(17-6-5-11(18)9-17)16-14-8-12(19-2)3-4-13(10)14/h3-4,7-8,11,18H,5-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQFLWIXLSTOIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)OC)N3CCC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6438110.png)
![4-methyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6438116.png)
![4-methyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6438129.png)
![4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B6438141.png)
![4-methoxy-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B6438144.png)
![4-methyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6438148.png)
![N,N-dimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazin-3-amine](/img/structure/B6438169.png)
![2-{1-[(4-bromothiophen-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine](/img/structure/B6438173.png)
![N,N-dimethyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazin-3-amine](/img/structure/B6438174.png)
![N,N-dimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazin-3-amine](/img/structure/B6438179.png)
![4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6438189.png)

![4-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile](/img/structure/B6438205.png)
![N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6438212.png)